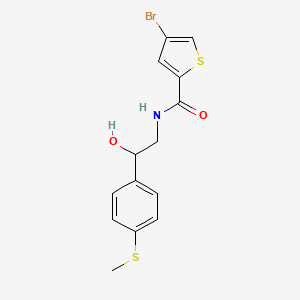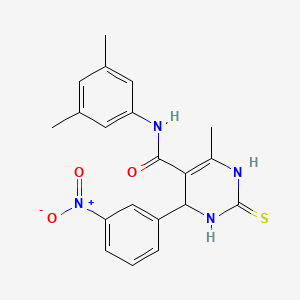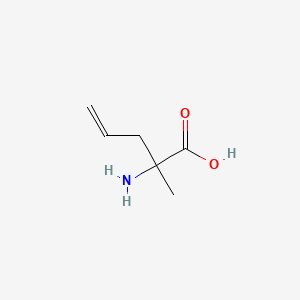![molecular formula C22H14ClN7O B2953745 6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891102-73-1](/img/structure/B2953745.png)
6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide is a synthetic compound that belongs to a class of heterocyclic compounds. These compounds often find applications in medicinal chemistry due to their diverse biological activities. Its structure comprises multiple nitrogen-containing rings, which contribute to its reactivity and potential bioactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide typically involves several steps:
Formation of the pyridazinyl moiety: This step may involve cyclization reactions starting from appropriate precursors, which are usually synthesized through condensation reactions.
Introduction of the triazolo ring: This is often achieved via cycloaddition reactions involving azides and alkynes or other suitable precursors.
Attachment of the pyridine ring: Cross-coupling reactions, such as Suzuki or Stille couplings, are commonly employed to link the pyridine ring.
Final coupling to form nicotinamide: This is done via amide bond formation using reagents like carbodiimides in the presence of catalytic amounts of bases.
Industrial Production Methods
The industrial-scale production of this compound would rely on optimized synthetic pathways that ensure high yield and purity. This typically involves using automated reactors and continuous flow chemistry to streamline the synthesis process and enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidative processes where functional groups are modified, often to increase polarity or to introduce new functional groups.
Reduction: Can involve the reduction of nitrogen-containing rings or other reactive sites within the molecule.
Substitution: Halide (chloro group) may be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: Amines, alcohols, thiols.
Major Products Formed
Oxidation products: Hydroxylated derivatives, sulfoxides.
Reduction products: Reduced forms of the rings, where double bonds might be saturated.
Substitution products: Analogues where the chloro group is replaced by other functional groups.
科学研究应用
Chemistry
Used as a precursor or intermediate in the synthesis of other complex molecules, particularly in the creation of various heterocycles which are of interest in materials science and organic synthesis.
Biology
Serves as a tool compound in biochemical assays to understand the interactions of nitrogen-containing heterocycles with biomolecules, especially proteins and enzymes.
Medicine
Potential applications in drug discovery and development due to its ability to interact with biological targets. It can act as a lead compound for designing drugs for various therapeutic areas.
Industry
Used in the development of materials with specific electronic properties. Its structural framework is useful in creating polymers or materials for electronic applications.
作用机制
The compound exerts its effects through various molecular interactions:
Binding to enzymes or receptors: It can inhibit or activate biological pathways.
Interaction with DNA or RNA: Potentially modulating gene expression.
Protein-protein interactions: Modifying the function of protein complexes.
Molecular Targets and Pathways
Enzymes: It might inhibit enzymes involved in critical metabolic pathways.
Receptors: Acting as agonists or antagonists to modulate signal transduction.
Pathways: Affecting cellular processes such as apoptosis, cell cycle, and proliferation.
相似化合物的比较
Similar Compounds
4-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Lacks the nicotinamide group.
6-chloro-N-(4-phenyl)-nicotinamide: Does not contain the triazolo ring.
Uniqueness
6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide stands out due to its unique combination of the triazolo and pyridazinyl rings linked to a nicotinamide scaffold, which might confer distinctive biological properties and chemical reactivity that is not observed in the similar compounds listed above.
属性
IUPAC Name |
6-chloro-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN7O/c23-19-10-6-15(13-25-19)22(31)26-16-7-4-14(5-8-16)17-9-11-20-27-28-21(30(20)29-17)18-3-1-2-12-24-18/h1-13H,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEABYGRVUWDDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CN=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2953662.png)

![3-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B2953665.png)

![3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid](/img/structure/B2953670.png)
![N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2953671.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2953672.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2953673.png)
![[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2953674.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2953675.png)
![N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2953677.png)
![[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2953679.png)
![2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)

